molecular formula C22H25FN4O2S B251467 N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3-fluorobenzamide

N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3-fluorobenzamide

Cat. No.: B251467
M. Wt: 428.5 g/mol
InChI Key: WMYXDUOPZQNRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a butanoyl group, and a fluorobenzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-butanoylpiperazine. This can be achieved by reacting piperazine with butanoyl chloride in the presence of a base such as triethylamine.

    Coupling with Phenyl Isothiocyanate: The piperazine intermediate is then reacted with phenyl isothiocyanate to form the corresponding thiourea derivative.

    Introduction of the Fluorobenzamide Moiety: The final step involves the reaction of the thiourea derivative with 3-fluorobenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or piperazine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3-fluorobenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-fluorobenzamide
  • N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-fluorobenzamide
  • N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-chlorobenzamide

Uniqueness

N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3-fluorobenzamide is unique due to the specific positioning of the fluorine atom on the benzamide ring. This positioning can influence the compound’s reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H25FN4O2S

Molecular Weight

428.5 g/mol

IUPAC Name

N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3-fluorobenzamide

InChI

InChI=1S/C22H25FN4O2S/c1-2-4-20(28)27-13-11-26(12-14-27)19-9-7-18(8-10-19)24-22(30)25-21(29)16-5-3-6-17(23)15-16/h3,5-10,15H,2,4,11-14H2,1H3,(H2,24,25,29,30)

InChI Key

WMYXDUOPZQNRKG-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.